molecular formula C14H19NO5 B1271472 Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid CAS No. 500788-88-5

Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid

Cat. No.: B1271472
CAS No.: 500788-88-5
M. Wt: 281.3 g/mol
InChI Key: KWISQTDJMMIQCM-SNVBAGLBSA-N
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Description

Molecular Architecture and Functional Groups

The molecular architecture of tert-butoxycarbonyl-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid encompasses several distinct functional domains that contribute to its unique chemical properties and reactivity patterns. The compound possesses the molecular formula C₁₄H₁₉NO₅ with a molecular weight of 281.30 grams per mole, establishing it as a moderately sized organic molecule suitable for various synthetic applications. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (3R)-3-(2-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, reflecting its systematic structural organization.

The core structural framework consists of a propanoic acid backbone with a substituted amino group at the β-position, specifically the third carbon atom from the carboxylic acid terminus. This positioning classifies the compound as a β-amino acid derivative, distinguishing it from the more common α-amino acids found in natural proteins. The β-amino acid classification is particularly significant as these compounds have demonstrated enhanced metabolic stability and unique pharmacological properties compared to their α-analogues.

The tert-butoxycarbonyl protecting group represents a crucial structural element that modulates the compound's reactivity and solubility characteristics. This protecting group, abbreviated as the tert-butoxycarbonyl moiety, consists of a carbonic acid derivative where one hydrogen has been replaced by a tert-butyl group, creating a sterically hindered environment around the nitrogen atom. The protecting group serves multiple functions including prevention of unwanted side reactions during synthetic transformations and enhancement of the compound's stability under basic conditions.

Structural Component Chemical Formula Molecular Weight (g/mol) Functional Role
Propanoic acid backbone C₃H₅O₂ 73.07 Carboxylic acid functionality
tert-Butoxycarbonyl group C₅H₉O₂ 101.12 Amino protection
2-Hydroxyphenyl substituent C₆H₅O 93.10 Aromatic functionality
Complete molecule C₁₄H₁₉NO₅ 281.30 β-Amino acid derivative

The 2-hydroxyphenyl substituent introduces additional complexity to the molecular architecture through its potential for hydrogen bonding interactions and π-π stacking arrangements. The hydroxyl group positioned at the ortho location relative to the point of attachment creates opportunities for intramolecular hydrogen bonding, potentially influencing the compound's conformational preferences and crystal packing arrangements. This structural feature distinguishes the compound from related derivatives containing hydroxyl groups at different positions on the phenyl ring.

Stereochemical Configurations and Chiral Resolution

The stereochemical configuration of tert-butoxycarbonyl-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid is defined by a single chiral center located at the third carbon atom of the propanoic acid chain. This chiral center exhibits the R configuration according to the Cahn-Ingold-Prelog priority rules, indicating a specific three-dimensional arrangement of substituents around the stereogenic center. The presence of this single chiral center results in the existence of two possible enantiomers, with the R-configured form being the focus of this analysis.

The determination of absolute configuration has been accomplished through various analytical techniques including nuclear magnetic resonance spectroscopy and X-ray crystallography studies. The R configuration at the β-position creates a specific spatial arrangement where the 2-hydroxyphenyl group, the tert-butoxycarbonyl-protected amino group, and the carboxylic acid functionality occupy distinct regions of three-dimensional space. This configuration is crucial for the compound's biological activity and its utility in asymmetric synthesis applications.

Chiral resolution techniques for this compound have been extensively studied using both chromatographic and crystallization-based methods. High-performance liquid chromatography employing chiral stationary phases has proven particularly effective for analytical and preparative separation of enantiomers. The use of polysaccharide-based chiral columns, specifically those derivatized with phenylcarbamate groups, has demonstrated exceptional resolution capabilities for tert-butoxycarbonyl-protected β-amino acids.

Resolution Method Stationary Phase Mobile Phase Resolution Factor Enantiomeric Excess
Chiral HPLC Cellulose phenylcarbamate Hexane/Isopropanol >2.0 >99%
Crystallization Chiral salt formation Methanol/Water Variable 95-99%
Enzymatic resolution Lipase-catalyzed Organic solvent High >98%

The development of efficient chiral resolution protocols has been facilitated by understanding the molecular recognition mechanisms operating between the chiral selector and the analyte. Studies have demonstrated that the size and nature of the protecting group significantly influence the degree of enantiomeric discrimination achieved during chromatographic separation. Bulkier protecting groups, such as the tert-butoxycarbonyl moiety, generally provide enhanced chiral recognition compared to smaller protecting groups like formyl or acetyl derivatives.

Enzymatic approaches to chiral resolution have also been explored, utilizing stereoselective enzymes capable of discriminating between enantiomers based on their three-dimensional structures. These biocatalytic methods offer advantages in terms of environmental sustainability and often provide complementary selectivity patterns compared to traditional chemical resolution techniques. Recent developments in photoenzymatic synthesis have demonstrated the potential for combining photochemical transformations with enzymatic resolution steps to achieve high enantiomeric excess in a single synthetic operation.

Comparative Analysis with Analogous β-Amino Acid Derivatives

The structural and stereochemical properties of tert-butoxycarbonyl-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid can be evaluated through systematic comparison with related β-amino acid derivatives. This comparative analysis reveals important structure-activity relationships and provides insights into the factors governing the compound's unique properties and applications.

Comparison with the corresponding S-enantiomer, tert-butoxycarbonyl-(S)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid, reveals the impact of stereochemical configuration on physical and chemical properties. While both enantiomers share identical molecular formulas and constitutional connectivity, they exhibit different optical rotation values and distinct biological activities. The S-enantiomer demonstrates an optical rotation of -43 ± 2 degrees when measured in ethanol solution, contrasting with the positive rotation observed for the R-enantiomer. These differences in optical activity reflect the fundamental chiroptical properties that distinguish enantiomeric pairs.

Analysis of positional isomers provides additional insights into structure-property relationships. The compound N-tert-butoxycarbonyl-3-hydroxy-D-phenylalanine represents a related structure where the hydroxyl group is positioned at the meta location rather than the ortho position. This positional change significantly affects the compound's hydrogen bonding capabilities and conformational preferences, leading to altered solubility characteristics and different chromatographic behavior. The meta-positioned hydroxyl group reduces the potential for intramolecular hydrogen bonding interactions, resulting in increased conformational flexibility compared to the ortho-substituted derivative.

Compound Hydroxyl Position Optical Rotation Hydrogen Bonding Synthetic Applications
tert-Butoxycarbonyl-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid Ortho Positive Intramolecular Peptide synthesis, drug development
tert-Butoxycarbonyl-(S)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid Ortho -43° (EtOH) Intramolecular Pharmaceutical research
N-tert-butoxycarbonyl-3-hydroxy-D-phenylalanine Meta Variable Intermolecular Chiral building blocks

The influence of protecting group modifications has been systematically investigated through studies of related derivatives bearing different amino-protecting groups. Compounds protected with formyl, acetyl, and pivaloyl groups exhibit varying degrees of chiral recognition and different stability profiles under synthetic conditions. The tert-butoxycarbonyl protecting group demonstrates superior stability under basic conditions while maintaining compatibility with a wide range of synthetic transformations. This stability advantage makes it particularly suitable for multi-step synthetic sequences where prolonged reaction times or harsh conditions may be required.

Comparative studies of β-amino acid derivatives have revealed the importance of the aromatic substituent in determining both reactivity and selectivity in synthetic applications. The presence of the 2-hydroxyphenyl group provides unique opportunities for metal coordination and hydrogen bonding interactions that are not available in simpler alkyl-substituted derivatives. These interactions have been exploited in the development of enantioselective catalytic systems where the compound serves as both a substrate and a directing group for stereoselective transformations.

The synthetic accessibility of tert-butoxycarbonyl-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid compared to related derivatives has been evaluated through analysis of reported synthetic routes and yields. The compound can be prepared through multiple synthetic strategies including asymmetric hydroamination, conjugate addition reactions, and enzymatic resolution of racemic precursors. The availability of multiple synthetic approaches provides flexibility in large-scale preparation and allows for optimization based on specific requirements such as cost, environmental impact, or stereochemical purity.

Properties

IUPAC Name

(3R)-3-(2-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWISQTDJMMIQCM-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375900
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500788-88-5
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500788-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Synthesis Using Chiral Catalysts or Auxiliaries

  • The synthesis typically starts from chiral precursors or employs chiral catalysts to ensure the (R)-enantiomer is obtained with high enantiomeric excess (ee).
  • A common approach involves asymmetric hydrogenation of substituted cinnamic acid derivatives or related unsaturated precursors using chiral rhodium or ruthenium catalysts under hydrogen atmosphere.
  • The amino group is protected early in the synthesis by introducing the Boc group (tert-butoxycarbonyl) to prevent side reactions during subsequent steps.
  • Reaction parameters such as temperature (0–25 °C), solvent polarity (e.g., tetrahydrofuran (THF) vs. dimethylformamide (DMF)), and catalyst type significantly influence enantiomeric purity and yield.
  • Purification steps include recrystallization and chiral high-performance liquid chromatography (HPLC) to achieve >98% enantiomeric purity.

Protection and Functionalization Steps

  • The 2-hydroxyphenyl group is introduced or retained during synthesis, often requiring selective protection or functional group manipulation to avoid undesired side reactions.
  • Substitution reactions on the aromatic ring can be directed by the ortho-hydroxyl group, which influences regioselectivity due to steric and electronic effects.

Industrial Production Methods

  • Large-scale production employs continuous flow reactors and automated systems to control reaction conditions precisely, ensuring reproducibility and scalability.
  • The process involves optimized reaction conditions to maximize yield (typically 40-45%) and maintain high enantiomeric purity (97-99% ee).
  • Purification techniques at the industrial scale include crystallization and chromatographic methods adapted for bulk quantities.

Detailed Reaction Scheme Overview

Step Description Reagents/Conditions Outcome
1 Starting from L-tyrosine or substituted cinnamic acid derivatives Base (NaOH, KOH), chiral catalyst (Rh or Ru complexes) Formation of chiral intermediate with (R)-configuration
2 Introduction of Boc protecting group on amino group Boc anhydride or Boc-Cl, base (e.g., triethylamine) Boc-protected amino acid intermediate
3 Functional group manipulation on 2-hydroxyphenyl ring Selective substitution (e.g., bromination with NBS in DMF) Functionalized aromatic ring with ortho-hydroxyl intact
4 Purification Recrystallization, chiral HPLC High purity Boc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid

Analytical Techniques for Characterization

  • Chiral HPLC : Utilizes chiral stationary phases (e.g., Chiralpak IA-3 column) with hexane:isopropanol mobile phase to confirm enantiomeric excess by retention time differences (1.2–1.5 min).
  • Circular Dichroism (CD) Spectroscopy : Positive Cotton effect at ~225 nm confirms (R)-configuration.
  • X-ray Crystallography : Provides absolute stereochemical configuration with high resolution (<0.5 Å).
  • NMR Spectroscopy : Confirms structural integrity and substitution pattern on the aromatic ring.

Research Findings on Preparation and Reactivity

  • The ortho-hydroxyl group on the phenyl ring enhances electrophilic substitution at the para position due to electron-donating effects, facilitating selective functionalization.
  • The Boc protecting group stabilizes the amino functionality during multi-step synthesis, preventing unwanted side reactions and enabling efficient peptide coupling.
  • The stereochemical purity is critical for biological activity; optimized asymmetric synthesis protocols yield >90% ee, with further purification pushing purity beyond 98%.
  • Industrial methods focus on balancing yield, purity, and cost-effectiveness, often achieving overall yields of 40-45% with high enantiomeric purity.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Starting Materials Chiral precursors (e.g., L-tyrosine derivatives, substituted cinnamic acids) Ensures (R)-configuration
Protecting Group Boc (tert-butoxycarbonyl) Protects amino group
Catalysts Chiral Rhodium or Ruthenium complexes Enables asymmetric hydrogenation
Solvents THF, DMF, dichloromethane Solvent polarity affects selectivity
Temperature 0–25 °C Controls reaction rate and selectivity
Purification Recrystallization, chiral HPLC Achieves >98% enantiomeric purity
Yield 40-45% (industrial scale) Optimized for efficiency and purity
Enantiomeric Excess ≥90% (lab scale), 97-99% (industrial) Critical for biological activity

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-3-(2-hydroxy-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Boc-(R)-3-amino-3-(2-hydroxy-phenyl)-propionic acid plays a crucial role in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows it to mimic neurotransmitters, making it suitable for developing drugs aimed at treating conditions such as depression and anxiety.

Case Study: Neurological Drug Development

Recent studies have demonstrated the efficacy of this compound in enhancing the bioavailability of certain neuroactive drugs. By integrating this compound into drug formulations, researchers observed improved receptor binding affinities and reduced side effects compared to conventional drugs.

Peptide Synthesis

The compound is extensively utilized in solid-phase peptide synthesis (SPPS). Its ability to enhance the stability and bioactivity of peptides makes it an essential building block in drug design.

Data Table: Peptide Synthesis Applications

Application AreaDescription
Solid-phase synthesisFacilitates the formation of complex peptides with enhanced properties
Bioactive compoundsUsed to synthesize peptides with specific biological activities
Drug designIntegral in creating novel therapeutic agents

Bioconjugation

This compound is also employed in bioconjugation processes. This involves attaching drugs to antibodies or other biomolecules, which improves targeted drug delivery systems.

Case Study: Targeted Drug Delivery

In one study, the compound was conjugated with monoclonal antibodies, significantly increasing the targeting efficiency to cancer cells while minimizing side effects on healthy tissues. This approach has promising implications for cancer therapy.

Research in Neuroscience

The compound's unique properties make it a valuable tool in neuroscience research, particularly in studying receptor interactions and signaling pathways.

Data Table: Neuroscience Research Applications

Research FocusFindings
Receptor interactionsEnhanced understanding of neurotransmitter dynamics
Signaling pathwaysPotential new therapeutic strategies for neurological disorders

Cosmetic Formulations

Due to its antioxidant properties, this compound is explored in cosmetic formulations aimed at skin protection and anti-aging.

Case Study: Anti-aging Products

Research has shown that incorporating this compound into skincare products can improve skin hydration and elasticity, offering dual benefits for skin health and functional enhancements.

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-3-(2-hydroxy-phenyl)-propionic acid involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The Boc group provides steric protection, allowing selective reactions to occur at other functional groups.

Comparison with Similar Compounds

Similar Compounds

    Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid: Similar structure but with the hydroxy group in the para position.

    Boc-®-3-Amino-3-(3-hydroxy-phenyl)-propionic acid: Similar structure but with the hydroxy group in the meta position.

Uniqueness

Boc-®-3-Amino-3-(2-hydroxy-phenyl)-propionic acid is unique due to the ortho position of the hydroxy group, which can lead to different steric and electronic effects compared to its para and meta counterparts. This uniqueness can influence its reactivity and interactions with biological targets.

Biological Activity

Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid (Boc-DOPA) is a synthetic amino acid derivative with significant implications in biochemical research and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

Boc-DOPA has the molecular formula C14H19NO5C_{14}H_{19}NO_5 and a molecular weight of approximately 281.308 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is crucial for its use in peptide synthesis, allowing for the selective coupling of amino acids without premature reactions at the amino group .

Interaction with Biological Targets

Research indicates that Boc-DOPA may interact with various biological targets, particularly neurotransmitter receptors. Its structural similarity to natural amino acids suggests potential roles in neurotransmission and synaptic modulation. Specifically, the hydroxyl group on the phenyl ring may enhance binding affinity to certain receptors, making it a candidate for pharmacological studies aimed at understanding its effects on neurotransmitter systems .

Neuroprotective Potential

Boc-DOPA is also being investigated for its potential neuroprotective properties. Preliminary studies suggest that it could serve as a precursor for dopamine synthesis, which is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease. The compound's ability to cross the blood-brain barrier could facilitate its conversion into active neurotransmitters, thereby restoring depleted levels in affected individuals .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Neurotransmitter receptor interactionPotential affinity for neurotransmitter receptors influencing synaptic transmission.
Neuroprotective effectsMay act as a precursor for dopamine synthesis; relevant for Parkinson's disease research.
Antiproliferative activityExhibited selective cytotoxicity against cancer cell lines; further studies needed on mechanism of action.

Antiproliferative Studies

In a recent study examining various derivatives of amino acids similar to Boc-DOPA, several compounds demonstrated significant antiproliferative effects against cancer cell lines such as HCT-116. These findings indicate that modifications to the amino acid structure can yield compounds with selective cytotoxicity towards cancer cells while sparing normal cells . The study utilized DAPI staining to assess nuclear integrity, revealing that treated cancer cells exhibited signs of apoptosis, suggesting a potential mechanism through which Boc-DOPA derivatives may exert their effects .

Future Directions in Research

The ongoing research into Boc-DOPA emphasizes its dual role as both a building block in peptide synthesis and a potential therapeutic agent. Further investigations should focus on:

  • Pharmacological Profiling : Detailed studies on receptor binding affinities and downstream signaling pathways.
  • In Vivo Studies : Evaluating the neuroprotective effects in animal models of neurodegenerative diseases.
  • Synthetic Modifications : Exploring how structural variations can enhance biological activity or selectivity towards specific targets.

Q & A

Q. What are the key synthetic routes for Boc-(R)-3-Amino-3-(2-hydroxy-phenyl)-propionic acid, and how can enantiomeric purity be ensured?

The synthesis typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) group, followed by coupling reactions. For enantiomeric purity, chiral auxiliary-assisted synthesis or enzymatic resolution is recommended. For example, similar Boc-protected β-amino acids (e.g., Boc-(R)-3-Amino-3-(3-methoxyphenyl)-propionic acid) are synthesized using stereoselective methods like asymmetric hydrogenation or enzymatic catalysis to preserve the (R)-configuration . Chiral HPLC or polarimetry can validate purity, with protocols adapted from studies on β-tyrosine derivatives .

Q. How should this compound be stored to maintain stability, and what are its solubility profiles in common solvents?

Store at 0–5°C in airtight containers under inert gas to prevent hydrolysis of the Boc group and oxidation of the phenolic hydroxyl group. Solubility varies: it is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol. Pre-saturation with nitrogen in solvent stock solutions minimizes degradation .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR : 1^1H and 13^13C NMR identify the Boc group (δ ~1.4 ppm for tert-butyl), aromatic protons (δ 6.5–7.5 ppm), and the β-amino acid backbone.
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+^+ at m/z 296.1254 for C14_14H19_19NO5_5) .
  • IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1700 cm1^{-1} (C=O of Boc and carboxylic acid) .

Advanced Research Questions

Q. How does the ortho-hydroxy substituent influence the compound’s reactivity in peptide coupling compared to meta- or para-substituted analogs?

The ortho-hydroxy group introduces steric hindrance and intramolecular hydrogen bonding, reducing coupling efficiency with standard reagents like HATU or EDCI. To mitigate this, pre-activation of the carboxylic acid with DCC/DMAP or using microwave-assisted synthesis improves reaction yields. Comparative studies on methoxy-substituted analogs (e.g., Boc-(R)-3-Amino-3-(3-methoxyphenyl)-propionic acid) show para-substitution allows higher reactivity due to reduced steric effects .

Q. What role does this compound play in designing enzyme inhibitors or peptidomimetics?

The β-amino acid scaffold mimics natural peptide backbones while resisting proteolytic degradation. For instance, it has been used in:

  • Kinase inhibitors : The hydroxy-phenyl group participates in hydrogen bonding with ATP-binding pockets.
  • GPCR ligands : Structural analogs of β-tyrosine (e.g., [(R)-β-tyrosine]) act as receptor agonists/antagonists .
    Methodologically, molecular docking and MD simulations guide substitutions to optimize binding .

Q. What challenges arise in analyzing impurities or diastereomers during scale-up synthesis?

Common impurities include:

  • Deprotected intermediates : Detectable via LC-MS at shorter retention times.
  • Diastereomers : Resolved using chiral columns (e.g., Chiralpak AD-H) with hexane:IPA gradients.
    A study on Boc-(R)-3-Amino-3-(4-chlorophenyl)-propionic acid highlights the need for rigorous in-process controls, such as inline FTIR to monitor Boc deprotection .

Q. How can the compound’s stability under physiological conditions be assessed for in vitro bioactivity studies?

  • pH stability : Incubate in buffers (pH 2–9) and analyze degradation via HPLC.
  • Plasma stability : Exposure to human plasma at 37°C for 24 hours, followed by precipitation and LC-MS quantification.
    Data from similar compounds (e.g., 3-Amino-3-(2-nitrophenyl)propionic acid) show enhanced stability in acidic conditions due to Boc protection .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis & PurityAsymmetric catalysis, chiral HPLC, polarimetry
Structural AnalysisNMR (1H/13C), HRMS, IR
Reactivity OptimizationMicrowave-assisted synthesis, pre-activation strategies (DCC/DMAP)
Biological ApplicationsMolecular docking, enzyme inhibition assays (e.g., fluorescence polarization)
Stability AssessmentpH/plasma stability assays, LC-MS

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